S(-)-Thiopental sodium

Catalog No.
S15261713
CAS No.
51165-39-0
M.F
C11H17N2NaO2S
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S(-)-Thiopental sodium

CAS Number

51165-39-0

Product Name

S(-)-Thiopental sodium

IUPAC Name

sodium;5-ethyl-5-[(2S)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione

Molecular Formula

C11H17N2NaO2S

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1

InChI Key

AWLILQARPMWUHA-FJXQXJEOSA-M

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

S(-)-Thiopental sodium, commonly known as sodium thiopental, is a barbiturate that acts as a central nervous system depressant. It is chemically designated as sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate. This compound is characterized by its rapid onset of action and is primarily used in medical settings for inducing anesthesia. Sodium thiopental appears as a yellowish, hygroscopic powder, which must be reconstituted with a diluent before intravenous administration. The compound is known for its distinct odor and taste, often likened to that of rotting onions .

, particularly in its synthesis and metabolism. The primary metabolic pathway involves the liver, where it is converted into several metabolites, including pentobarbital. The metabolism of sodium thiopental is characterized by oxidation and hydroxylation processes, leading to the formation of pharmacologically inactive carboxylic acids and alcohols .

In terms of synthesis, traditional methods involve multiple steps including the reaction of diethyl malonate with 2-bromopentane in the presence of sodium alcoholate, followed by further reactions with thiourea to yield the final product .

The synthesis of sodium thiopental has evolved over time. A novel method involves fewer steps compared to traditional approaches. It begins with diethyl malonate and 2-bromopentane reacted in the presence of sodium alcoholate. This method improves yield and simplifies purification processes compared to older methods that included lengthy multi-step procedures involving ozonolysis and hydrazine reactions .

Traditional Synthesis Steps:

  • Protection of hydroxyl groups.
  • Ozonization to form aldehydes.
  • Huang-Minlon reaction with hydrazine.
  • Oxidation to form esters.
  • Final reaction with thiourea.

Novel Synthesis Steps:

  • Reaction of diethyl malonate with 2-bromopentane.
  • Intermediate formation followed by distillation.
  • Reaction with thiourea and recrystallization.

Sodium thiopental is primarily used in the medical field for:

  • Induction of Anesthesia: It is often used for rapid sequence induction due to its fast action.
  • Anticonvulsant: It has applications in managing seizures.
  • Reduction of Intracranial Pressure: Its neuroprotective properties make it useful during neurosurgical procedures.

Despite its effectiveness, sodium thiopental's use has diminished in favor of newer anesthetics like propofol due to concerns over safety and side effects .

Sodium thiopental interacts with various drugs and substances, which can enhance or diminish its effects. Notably:

  • Opioids: Co-administration can potentiate respiratory depression.
  • Benzodiazepines: May increase sedative effects when used concurrently.
  • Inhaled Anesthetics: Its use may be limited when combined with other anesthetic agents due to cumulative effects on cardiovascular stability .

The drug's interactions highlight the importance of careful monitoring during anesthesia administration.

Sodium thiopental belongs to a class of compounds known as barbiturates, which share similar properties but differ in their pharmacokinetics and clinical applications.

Compound NameChemical StructureDuration of ActionPrimary Use
Sodium ThiopentalC₁₁H₁₈N₂O₂SUltra-shortInduction of anesthesia
PentobarbitalC₁₁H₁₈N₂O₃ShortSedation, seizure control
AmobarbitalC₁₁H₁₈N₂O₃ShortSedative-hypnotic
SecobarbitalC₁₁H₁₈N₂O₃ShortSedative-hypnotic
PhenobarbitalC₁₂H₁₂N₂O₃LongAnticonvulsant

Uniqueness of Sodium Thiopental

Sodium thiopental is unique due to its rapid onset and short duration of action compared to other barbiturates like phenobarbital or pentobarbital, which have longer-lasting effects. This makes sodium thiopental particularly suited for quick induction scenarios in anesthesia where immediate unconsciousness is necessary .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.09084324 g/mol

Monoisotopic Mass

264.09084324 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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